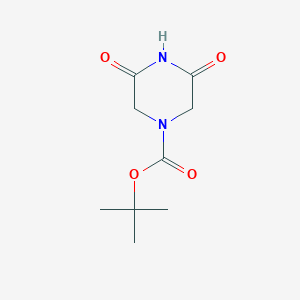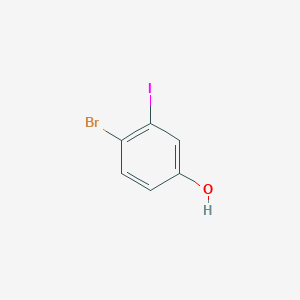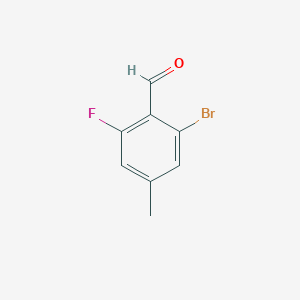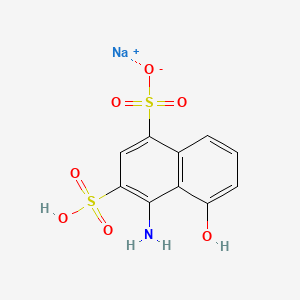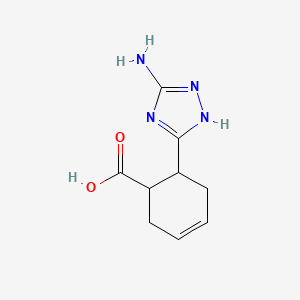
4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde
Übersicht
Beschreibung
4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is a chemical compound that belongs to the class of benzaldehydes, which are characterized by the presence of a benzene ring attached to an aldehyde group. This compound specifically features a pyrazole ring substituted at the 4-position with a chlorine atom and a benzaldehyde group at the 1-position. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Bromination and Substitution: One common synthetic route involves the bromination of 4-chloro-1H-pyrazole followed by a nucleophilic substitution reaction with benzaldehyde.
Cross-Coupling Reactions: Another method is the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to link the pyrazole and benzaldehyde moieties.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are often employed, where the reactants are mixed in a controlled environment to ensure consistent quality and yield.
Continuous Flow Synthesis: Continuous flow synthesis is another method used to produce this compound on a larger scale, offering advantages in terms of efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 4-(4-chloro-1H-pyrazol-1-YL)benzyl alcohol.
Substitution: Substitution reactions can occur at various positions on the pyrazole ring, leading to a variety of substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Alcohols, such as benzyl alcohol.
Substitution Products: Substituted pyrazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is similar to other pyrazole derivatives, such as 4-(1H-pyrazol-1-yl)benzaldehyde and 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. its unique chlorine substitution at the 4-position on the pyrazole ring distinguishes it from these compounds. This substitution can affect its reactivity and biological activity, making it a valuable compound in specific applications.
Vergleich Mit ähnlichen Verbindungen
4-(1H-pyrazol-1-yl)benzaldehyde
4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
Eigenschaften
IUPAC Name |
4-(4-chloropyrazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBNQACVIQTGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


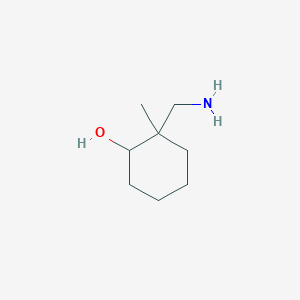

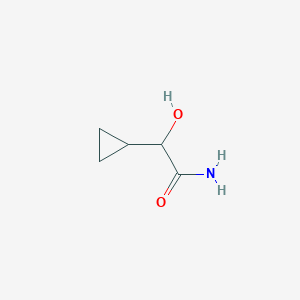
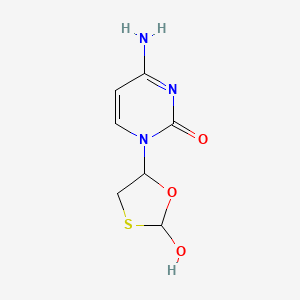
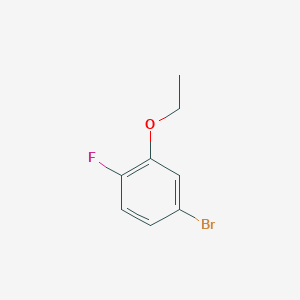
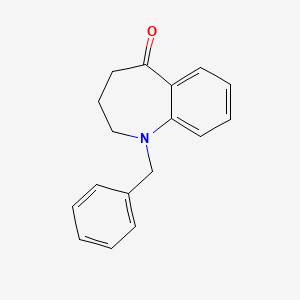
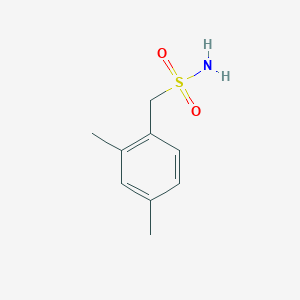
![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine](/img/structure/B1526389.png)
